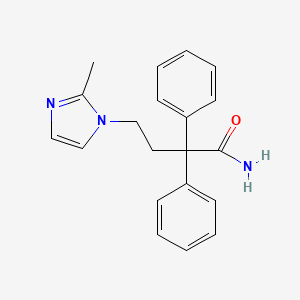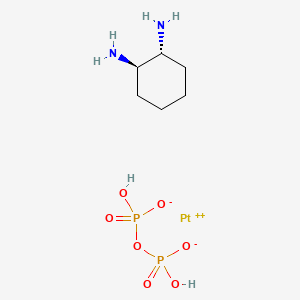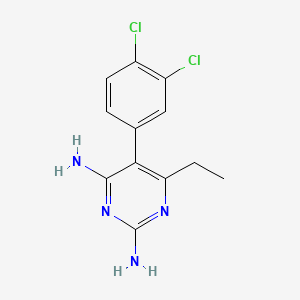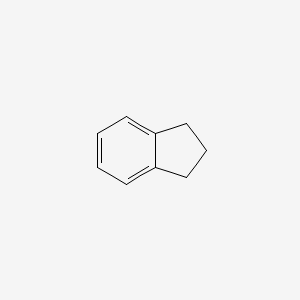
Indan
Overview
Description
Indan is an ortho-fused bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring . It is a high-boiling (176 °C) colourless liquid .
Synthesis Analysis
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .
Molecular Structure Analysis
The molecular formula of this compound is C9H10 . It is a member of indanes and an ortho-fused bicyclic hydrocarbon .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 118.18 g/mol . It is a high-boiling (176 °C) colourless liquid .
Scientific Research Applications
Photovoltaic Application
Indan has been studied for its application in photovoltaics. Crystalline this compound-C60, a derivative, has been used to assemble microsheets and aloe-like micro-nano superstructures. This compound-PC61BM, derived from this compound-C60, shows promising results as an acceptor in organic photovoltaic (OPV) devices, with a higher open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) compared to PC61BM (Wang et al., 2013).
This compound Ring System in Analgesic and Anti-inflammatory Agents
The this compound ring system, also known as indane or benzocyclopentane, is a key chemical feature in various biological activities. Several this compound derivatives, particularly this compound acid derivatives, have been synthesized and studied for their potential analgesic and anti-inflammatory properties. These compounds, including well-known agents like Sulindac and Clidanac, have been evaluated for low ulcerogenicity (Bachar et al., 2016).
Use in Dual-modality Imaging and Tumor Therapy
A novel application of this compound is in the development of India ink incorporated phase-transition perfluorocarbon nanodroplets (INDs). These INDs have been used for photoacoustic/ultrasound dual-modality imaging and targeted, localized cancer therapy. Upon pulsed laser illumination, these nanodroplets demonstrate liquid-gas phase transition, offering excellent contrasts for imaging and potential in destructing cancer cells in vivo (Jian et al., 2014).
Spectroscopic Studies
This compound has been the subject of spectroscopic studies to determine its two-dimensional vibrational potential energy surfaces for the ring-puckering and ring-flapping modes in both its ground and excited electronic states. These studies provide detailed insights into the molecular structure of this compound (Arp et al., 2002).
Environmental and Industrial Applications
This compound has been used as a growth substrate for Rhodococcus sp. strain DK17, a metabolically versatile bacterium. This strain utilizes this compound via the o-xylene pathway, contributing to the understanding of aromatic hydrocarbon biodegradation (Kim et al., 2009).
Gas Permeability in Polyacetylenes
This compound-based polyacetylenes have been synthesized, featuring high gas permeability, surpassing that of most existing polymers. These polymers exhibit high thermal stability and are of interest for various industrial applications due to their exceptional gas permeability properties (Hu et al., 2008).
Mechanism of Action
Target of Action
Indan, also known as indane or benzocyclopentane, is a chemical structure associated with various biological activities . It is an important feature in several drugs, including anti-inflammatory agents like Sulindac and Clidanac . The primary targets of this compound derivatives are often associated with pain and inflammation pathways, making them potential analgesic and anti-inflammatory agents .
Mode of Action
The mode of action of this compound derivatives involves their interaction with specific targets in the body to exert their therapeutic effects. For instance, some this compound derivatives interact with cyclooxygenase enzymes, which play a key role in the inflammatory response . By inhibiting these enzymes, this compound derivatives can reduce the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .
Biochemical Pathways
This compound derivatives can affect various biochemical pathways related to pain and inflammation. For instance, they can inhibit the cyclooxygenase pathway, leading to a decrease in the production of prostaglandins . This can result in reduced inflammation and pain. Additionally, some this compound derivatives may also affect other biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of this compound derivatives involve their absorption, distribution, metabolism, and excretion (ADME) properties . These properties can significantly impact the bioavailability of these compounds, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action . The specific ADME properties of this compound derivatives can vary depending on their chemical structure and formulation .
Result of Action
The result of the action of this compound derivatives can be observed at the molecular and cellular levels. By interacting with their targets and affecting biochemical pathways, these compounds can bring about changes in cellular functions. For instance, the inhibition of cyclooxygenase enzymes can lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .
Action Environment
The action, efficacy, and stability of this compound derivatives can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of orally administered this compound derivatives .
Properties
IUPAC Name |
2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNFLJBBNBOBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052132 | |
| Record name | 2,3-Dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Indan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19450 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
496-11-7, 56573-11-6 | |
| Record name | Indane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane (alkane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056573116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene, 2,3-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9SCX043IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
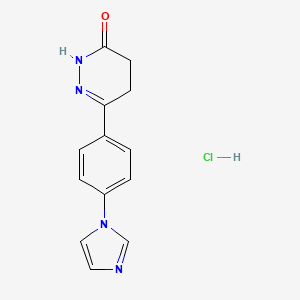
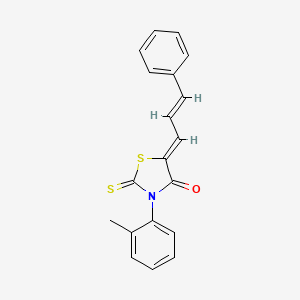
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
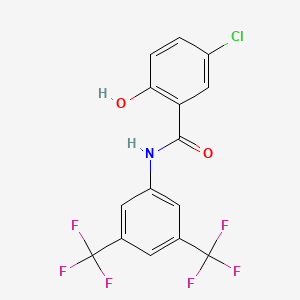
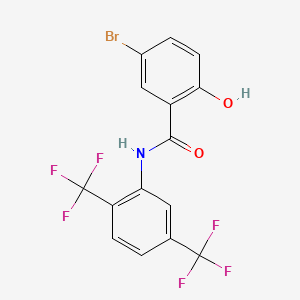

![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
